2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one is a member of the dihydroisoquinoline family, which is characterized by its bicyclic structure featuring a fused isoquinoline and cyclohexene-like moiety. This compound is notable for its potential biological activities, including anticancer and antimicrobial properties. The structural motif of dihydroisoquinolinones is prevalent in various natural products, making it a significant target in medicinal chemistry.
The synthesis and analysis of 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one have been explored in several studies focusing on organocatalytic methods and other synthetic routes. These studies highlight the compound's relevance in drug discovery and development due to its bioactive properties.
This compound falls under the classification of dihydroisoquinolinones, which are derivatives of isoquinoline known for their diverse pharmacological activities. The compound can also be classified based on its functional groups, including a benzyl group and a phenyl group, which contribute to its chemical reactivity and biological interactions.
The synthesis of 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through various methods, including:
In the organocatalytic method, starting materials such as 2-(nitromethyl)benzaldehyde and N-protected aldimines are reacted under controlled conditions. The reaction typically requires solvents like toluene and involves monitoring through thin-layer chromatography (TLC) to ensure completion .
The molecular structure of 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one includes:
This structure contributes to its biological activity by influencing how the molecule interacts with biological targets.
Key spectral data for this compound typically include:
2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Reactions are often facilitated by catalysts or reagents such as pyridinium chlorochromate (PCC), which can selectively oxidize alcohols to carbonyls without affecting other functional groups .
The mechanism of action for 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one is linked to its ability to interact with biological targets. For instance:
Studies have shown that derivatives of dihydroisoquinolinones exhibit significant activity against various cancer cell lines and pathogens, highlighting their therapeutic potential .
Physical properties of 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one may include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-vis) to characterize functional groups and confirm identity .
The applications of 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one are broad:
The Castagnoli–Cushman reaction (CCR) stands as a cornerstone methodology for constructing the 3,4-dihydroisoquinolin-1(2H)-one core with inherent versatility for diversification. This robust multicomponent reaction involves the condensation between homophthalic anhydride (HPA) and an imine (Schiff base), typically generated in situ from an aldehyde and amine. The reaction proceeds under mild conditions, often in toluene or dichloromethane, with reflux temperatures (6-24 hours), delivering 2,3,4-trisubstituted dihydroisoquinolinones bearing a C4-carboxylic acid handle suitable for further derivatization [1] [2] [7].
Anhydride Component: While HPA is the most common substrate, substituted HPAs and other cyclic anhydrides (e.g., succinic, glutaric) can be used to access related lactam scaffolds [2].
Synthesis of 2-Benzyl-8-phenyl Analogs: Accessing derivatives like 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one directly via CCR requires HPA derived from 2-phenylhomophthalic acid and an imine formed from benzaldehyde and benzylamine. While specific data for this exact molecule isn't detailed in the provided results, the methodology for synthesizing 2-benzyl-3-aryl/alkyl-4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones (e.g., I1) is well-established [1]. Subsequent decarboxylation or further functionalization of the C4-carboxylic acid would be needed to obtain the unsubstituted C4 position implied in the target structure name (though numbering suggests the phenyl is at C8, equivalent to a C5 substituent on the fused benzene ring of a standard dihydroisoquinolinone, necessitating a substituted HPA).
Three-Component CCR (3C-CCR): A significant advancement involves the direct use of carbonyl compounds (aldehydes or ketones) and ammonium acetate (or other ammonia equivalents) with HPA, bypassing the need for pre-formed imines. This one-pot protocol efficiently yields 3-monosubstituted-4-carboxamide derivatives after in situ trapping of the initially formed imine with the anhydride [7]. While primarily generating carboxamides at C4, this route readily provides precursors for 3-substituted scaffolds relevant to SAR studies around the 2-benzyl-8-phenyl core.
Table 1: Impact of CCR Substituents on Dihydroisoquinolinone Synthesis & Bioactivity (Selected Examples)
HPA Derivative | Imine Components (R¹CHO, R²NH₂) | Product (General Structure) | Key Application (From Search Results) | Yield Range |
---|---|---|---|---|
HPA (unsubstituted) | Benzaldehyde, Butylamine | I1: R³=H, R¹=Ph, R²=Bu | Antioomycete (Pythium recalcitrans) | 52% [1] |
HPA (unsubstituted) | 4-Fluorobenzaldehyde, Benzylamine | I-b: R³=H, R¹=4-FC₆H₄, R²=Bn | PARP Inhibition | - [7] |
HPA (unsubstituted) | Acetaldehyde⁺, Benzylamine | 2m: R³=H, R¹=Me, R²=Bn | PARP Inhibition | Modest (3 steps) [7] |
HPA (unsubstituted) | Cyclopropanecarboxaldehyde, Benzylamine | 2e: R³=H, R¹=cPr, R²=Bn | PARP Inhibition (Most Potent in Series) | - [7] |
8-Substituted HPA* | Benzaldehyde, Benzylamine | 2-Benzyl-8-R³-3-Ph-analog | Target Scaffold (Requires synth. HPA) | - |
⁺Using α-amidosulfone precursor. *Assumed numbering; specific synthesis not detailed in provided results.
While the CCR excels at constructing the core with specific substitution patterns, radical cyclization offers a complementary route, particularly valuable for accessing scaffolds with different ring fusion substitution or avoiding the carboxylic acid/carboxamide at C4. A prominent strategy involves the cyclization of N-allylbenzamide precursors initiated by radical species.
Metal-Free Radical Initiation: Recent advances align with green chemistry principles by employing metal-free radical initiators. N-Halosuccinimides (NXS), particularly N-iodosuccinimide (NIS), have emerged as powerful catalysts for initiating radical cascades under mild conditions. For example, intramolecular aminoalkoxylation of unfunctionalized olefins in N-allyl-2-vinylbenzamides, catalyzed by recyclable NIS, provides a route to complex prolinol derivatives, demonstrating the potential for generating oxygenated heterocycles or functionalized intermediates relevant to isoquinolinone synthesis [3] [8]. While the direct synthesis of the exact 2-benzyl-8-phenyl target via this specific method isn't detailed, the strategy exemplifies the power of radical methods using N-allylbenzamides. Constructing the 2-benzyl-8-phenyl target would require a precursor like N-(cinnamyl)-2-styrylbenzamide.
Advantages and Limitations: Radical cyclization provides distinct regiochemical control compared to CCR, enabling substitution patterns less accessible via the condensation route. It avoids the C4-carboxyl group, offering a different handle for diversification. However, controlling stereochemistry at newly formed chiral centers (C3, C4) can be challenging and often requires chiral auxiliaries or catalysts. The need for specific radical precursors can also add synthetic steps compared to the straightforward CCR using commercially available components.
Table 2: Radical Cyclization Strategies Using N-Allylbenzamide Precursors
Precursor Type | Radical Initiator/Conditions | Key Cyclization Step | Primary Product Type | Sustainability Features |
---|---|---|---|---|
N-Allyl-2-vinylbenzamide | AIBN / Bu₃SnH | C-radical addition, then SHi at N-allyl | 3,4-Dihydroisoquinolin-1(2H)-one (C1, N2 substituted) | Requires toxic tin hydride |
N-Allyl-2-vinylbenzamide | NIS / ROH, O₂ atmosphere | Aziridinium ion formation, ring-opening | Prolinol derivatives (demonstrates potential) | Metal-free, recyclable NIS, H₂O only byproduct [3] |
N-(But-3-en-1-yl)-2-iodobenzamide | Pd(0)/Bu₃SnH (Heck/Radical seq.) | Intramolecular Heck followed by radical cyclization | Complex fused systems | Transition-metal required |
Driven by environmental concerns and the need for cleaner chemical processes, metal-free synthetic methodologies for heterocycles like 3,4-dihydroisoquinolin-1(2H)-ones have gained significant traction. These approaches avoid expensive, toxic, or scarce transition metals, aligning with green chemistry principles [5] [6] [8].
NIS Catalysis: As mentioned in section 1.2, NIS serves as a recyclable, metal-free catalyst for radical cyclizations, exemplified by the intramolecular aminoalkoxylation yielding prolinols [3]. This showcases the potential for NIS in sustainable heterocycle formation, including steps relevant to functionalized dihydroisoquinolinones.
Solvent Effects and Green Media: Beyond reagent choice, sustainability is enhanced by using green solvents (e.g., ethanol, water, 2-MeTHF) or solvent-free conditions. The CCR has been adapted to solvent-free protocols and microwave irradiation, reducing reaction times and energy consumption [2] [6]. The NIS-catalyzed aminoalkoxylation utilizes environmentally friendly alcohols as both solvent and reactant [3].
Advantages of Metal-Free Routes: The primary advantages include reduced toxicity (eliminating heavy metal contamination in products, crucial for pharmaceuticals), lower cost (avoiding precious metals), improved sustainability profile, and often simpler workup procedures. These factors are increasingly important for industrial-scale synthesis and regulatory compliance [6] [8].
Table 3: Metal-Free Approaches in Heterocycle Synthesis (Relevance to Dihydroisoquinolinones)
Methodology | Key Reagent/Catalyst | Reaction Type | Green Credentials | Potential Application to Dihydroisoquinolinones |
---|---|---|---|---|
Organocatalysis / Hypervalent Iodine | IBX | Oxidative cyclodehydrogenation (e.g., 2° amine → quinazoline) | Mild conditions (RT), avoids metals | Aromatization of 3,4-dihydroisoquinolinones; Synthesis of precursors |
Organocatalysis / Hypervalent Iodine | I₂ / O₂ | Oxidative C-H amination | O₂ as green oxidant, metal-free | Novel C-N bond formation in precursors or analogs |
Organocatalysis / Hypervalent Iodine | PIDA | Oxidative amination/imination | Versatile oxidant, avoids metals | Introduction of N-substituents (e.g., N-benzylation) |
Radical Catalysis | NIS / O₂ / ROH | Intramolecular aminoalkoxylation | Metal-free, recyclable catalyst, H₂O only byproduct | Synthesis of functionalized intermediates; Radical cyclization variants |
Condensation | - | Solvent-free CCR / Microwave CCR | Reduced solvent waste, lower energy | Core scaffold construction [2] |
The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives, particularly as enzyme inhibitors (e.g., PARP, MAO), is often highly sensitive to stereochemistry. Consequently, developing diastereoselective synthetic routes to access enantiopure or enantiomerically enriched compounds bearing chiral centers at C3 and/or C4 is crucial [3] [7] [9].
Inherent Diastereoselectivity in CCR: The classical CCR generally provides the thermodynamically favored trans-diastereomer (where the C3 and C4 substituents are pseudo-trans-diaxial) as the major product when performed in non-polar solvents like toluene or xylenes under reflux. This selectivity arises from epimerization of the initially formed kinetic cis-adduct via a ring-opened enol intermediate under the reaction conditions, ultimately leading to the more stable trans-isomer [2] [7]. Diastereomeric ratios (trans:cis) typically range from 3:1 to >20:1 depending on the substituents and solvent.
Controlling Stereochemistry:
Resolution: Classical resolution of racemic dihydroisoquinolinones (e.g., via diastereomeric salt formation using chiral acids or bases) remains a viable option, particularly for early-stage drug discovery where large libraries of enantiopure compounds are not immediately required. Enzymatic resolution techniques can also be applied.
Impact on Bioactivity: The importance of stereochemistry is starkly illustrated by studies on PARP inhibitors. While the unsubstituted scaffold (1a, R³=H) showed moderate activity, introducing a small alkyl group at C3 significantly boosted potency, with the trans-3-cyclopropyl derivative (2e) emerging as the most potent in its series (PARP1 IC₅₀ = 26.4 nM). Crucially, the stereochemistry at C3 and C4 (trans configuration confirmed by vicinal coupling constants J(H₃-H₄) ~ 9-11 Hz in ¹H NMR) is essential for optimal binding to the enzyme active site, as bulkier or disubstituted groups at C3 ablated activity [7]. Similarly, chiral (S)-N-benzyl carboxamides exhibited specific MAO inhibitory activity [10].
Table 4: Diastereoselective Methods for 3,4-Dihydroisoquinolin-1(2H)-ones
Strategy | Key Condition/Reagent | Typical Diastereoselectivity | Advantages | Limitations |
---|---|---|---|---|
Thermodynamic Control | Toluene/Xylenes, Reflux | Favors trans-diastereomer (dr 3:1 → >20:1) | Robust, high yielding for trans | Limited access to cis, epimerization possible |
Kinetic Control | DMF, RT; TFE, -40°C | Favors cis-diastereomer (dr up to >19:1 in TFE) | Access to thermodynamically less stable cis isomer | May require specialized solvents, lower temps |
Chiral Auxiliary | Chiral Amine (e.g., (S)-1-Phenyl-THIQ) or Chiral Aldehyde | Diastereomers separable | Reliable, well-established, high de possible | Requires synthesis/removal of auxiliary, atom inefficient |
Catalytic Enantioselective | Chiral Brønsted Acid / Phase-Transfer Catalyst | Enantioenriched product (ee variable) | Atom efficient, no auxiliary | Still under development for CCR, scope/ee can be limited |
Resolution | Chiral Acid/Base; Enzymes | Enantiopure product | Applicable to racemates | Maximum yield 50%, may require screening |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1